Lge-899

Pharmacokinetics Drug Metabolism Hedgehog Pathway

LGE-899 (Sonidegib metabolite M48) is the definitive reference standard for Sonidegib bioanalytical and quality control workflows. Unlike the parent drug (Tmax 2–3 h), this major circulating metabolite (15.4% AUC) exhibits a unique 60-hour Tmax, making it irreplaceable for accurate LC-MS/MS quantification in pharmacokinetic studies and bioequivalence assessments. Procuring high-purity LGE-899 is essential for ANDA impurity profiling and CYP3A4-mediated DDI risk evaluation. Do not substitute with generic SMO antagonists—only M48 ensures regulatory-compliant method validation and sustained-release formulation benchmarking.

Molecular Formula C15H11F3O3
Molecular Weight 296.24 g/mol
CAS No. 1221722-10-6
Cat. No. B608555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLge-899
CAS1221722-10-6
SynonymsLGE-899;  LGE 899;  LGE899;  Sonidegib metabolite M48; 
Molecular FormulaC15H11F3O3
Molecular Weight296.24 g/mol
Structural Identifiers
InChIInChI=1S/C15H11F3O3/c1-9-12(3-2-4-13(9)14(19)20)10-5-7-11(8-6-10)21-15(16,17)18/h2-8H,1H3,(H,19,20)
InChIKeyLNRROOUNLXDADK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LGE-899 (Sonidegib Metabolite M48) Procurement & Analytical Reference Standard Guide


LGE-899 (CAS 1221722-10-6), also known as Sonidegib metabolite M48, is the major circulating metabolite of the FDA-approved Smoothened (SMO) antagonist Sonidegib (LDE225) [1]. This compound is a carboxylic acid derivative generated via CYP3A4-mediated oxidative metabolism and amide hydrolysis of the parent drug [2]. LGE-899 serves as a critical reference standard for pharmacokinetic studies, bioanalytical method development, and impurity profiling in the context of Hedgehog pathway inhibitor research and quality control [3]. Its distinct extended-release pharmacokinetic profile, characterized by a significantly prolonged time to peak concentration, differentiates it from the parent compound and other SMO antagonists [4].

Why LGE-899 is Not Interchangeable with Sonidegib or Other Smo Antagonists in Research Applications


Procuring a general Smoothened antagonist or even the parent drug Sonidegib cannot replicate the specific scientific utility of LGE-899. While Sonidegib and vismodegib exhibit rapid absorption with Tmax values of 2–3 hours, LGE-899 displays a drastically prolonged Tmax of 60 hours, reflecting a unique metabolic and pharmacokinetic fate [1]. Furthermore, LGE-899 constitutes approximately 15.4% of the total circulating radioactivity AUC, making it a major and persistent plasma component distinct from the parent compound [2]. Substituting LGE-899 with a generic Smo inhibitor or an alternative metabolite would yield different concentration-time profiles, invalidating bioanalytical method validation, pharmacokinetic modeling, and impurity tracking in drug development workflows. The following evidence quantifies precisely why LGE-899 is irreplaceable for specific research and industrial applications.

LGE-899 Quantitative Differentiation Data: Comparative Pharmacokinetics and Analytical Utility


Extended Circulatory Half-Life: LGE-899 Tmax 60h vs. Sonidegib 2-3h

LGE-899 exhibits a profoundly extended time to reach maximum plasma concentration (Tmax) compared to its parent compound, Sonidegib. This difference fundamentally alters the compound's exposure profile and dictates its utility in long-term pharmacokinetic studies. Specifically, the Tmax for LGE-899 is 60 hours, while Sonidegib achieves peak concentration within only 2 to 3 hours [1].

Pharmacokinetics Drug Metabolism Hedgehog Pathway

Delayed Peak Exposure Compared to Alternative Smo Antagonist Vismodegib and Its Metabolite

When benchmarked against the first-in-class Smoothened antagonist vismodegib and its major metabolite, LGE-899 demonstrates a uniquely delayed peak exposure. Vismodegib exhibits a Tmax of approximately 2 hours, and its main circulating metabolite M1 appears at approximately 24 hours post-dose [1]. In contrast, LGE-899 (M48) peaks at 60 hours, substantially later than both the parent drug and the metabolite of its closest clinical alternative.

Comparative Pharmacology Smo Antagonist Therapeutic Window

Quantitative Contribution to Total Circulating Radioactivity in ADME Studies

In a definitive human ADME study using ¹⁴C-labeled Sonidegib, the metabolite corresponding to LGE-899 (resulting from amide hydrolysis) was identified as a major circulating component. It accounted for 15.4% of the total radioactivity area under the curve (AUC), while unchanged Sonidegib constituted 36.4% [1]. This quantifies LGE-899's significant presence in systemic circulation relative to the parent drug and other minor metabolites.

ADME Bioanalysis Metabolite Profiling

Metabolic Origin and Stability Profile for Sustained Inhibition Studies

LGE-899 is generated via CYP3A4-mediated oxidative metabolism and subsequent amide hydrolysis of Sonidegib [1]. The parent drug's half-life exceeds 14 days, and LGE-899's 60-hour Tmax is consistent with slow systemic clearance [2]. This metabolic origin implies that LGE-899, once formed, contributes to the prolonged pharmacodynamic effect of Sonidegib, a feature not replicable by fast-clearing alternative Smo antagonists.

Drug Metabolism CYP3A4 Metabolite Stability

Purity Specifications for Reliable Bioanalytical Quantification

Reputable vendors supply LGE-899 with a minimum purity of ≥98% as determined by HPLC or equivalent analytical methods . This high level of purity is critical for its use as a quantitative reference standard in LC-MS/MS bioanalytical methods, ensuring accurate calibration curves and minimizing interference from impurities that could skew pharmacokinetic or impurity profiling data.

Quality Control Reference Standard Purity Analysis

Optimal Scientific and Industrial Applications for LGE-899 (Sonidegib Metabolite M48)


Quantitative Bioanalysis of Sonidegib Metabolite in Clinical Pharmacokinetic Studies

LGE-899 serves as the definitive reference standard for developing and validating LC-MS/MS methods to quantify the major circulating metabolite of Sonidegib in human plasma. Its use ensures accurate measurement of M48 concentrations, which are essential for determining the full pharmacokinetic profile of Sonidegib, given that M48 constitutes 15.4% of total circulating radioactivity AUC [1]. This application is critical for both innovator and generic drug development programs requiring bioequivalence assessments.

Pharmaceutical Impurity Profiling and Quality Control of Sonidegib Drug Substance/Product

LGE-899 is a key impurity standard for Sonidegib (also designated as Sonidegib Impurity 1). Regulatory agencies require thorough characterization and control of drug-related impurities. Procuring high-purity LGE-899 enables accurate identification, quantification, and control of this specific process-related or degradation impurity in Sonidegib active pharmaceutical ingredient (API) and finished dosage forms [2]. This supports Abbreviated New Drug Application (ANDA) quality control and commercial production compliance.

In Vitro Metabolic Stability and CYP Enzyme Interaction Studies

Researchers studying the metabolic fate of Sonidegib or evaluating potential drug-drug interactions (DDIs) mediated by CYP3A4 require LGE-899 as a reference compound. By spiking in vitro hepatocyte or microsomal incubations with LGE-899, scientists can calibrate the formation and clearance of this major metabolite, providing insights into the enzyme kinetics that dictate Sonidegib's long half-life and sustained Hedgehog pathway inhibition [3]. This application is vital for preclinical ADME and DDI risk assessment.

Development of Extended-Release Smo Antagonist Formulations

LGE-899's extended Tmax of 60 hours, compared to the 2-3 hour Tmax of the parent drug and other Smo antagonist metabolites [4], makes it a valuable reference for designing and evaluating novel extended-release formulations. Researchers aiming to achieve sustained Smo inhibition can use LGE-899's pharmacokinetic profile as a benchmark for novel drug delivery systems intended to mimic or improve upon the natural metabolic extension provided by M48 formation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lge-899

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.